molecular formula C11H11F3N2O2 B2905615 N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide CAS No. 1097586-79-2

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide

Cat. No.: B2905615
CAS No.: 1097586-79-2
M. Wt: 260.216
InChI Key: ZAZAOINHRUSFJH-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide (CAS 1097586-79-2) is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 . This benzamide derivative features a glycinamide scaffold, which is of significant interest in medicinal chemistry for the design of novel bioactive molecules. Researchers are exploring this core structure as a potential scaffold for developing therapeutic agents, with studies indicating that analogs of this compound exhibit promising activity in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key mechanism implicated in the development of diabetes . Furthermore, this specific chemical motif is a key structural subunit of Fluralaner, an active ingredient used in veterinary medicine as an insecticide and acaricide . This suggests potential research applications for this compound in the development of parasitic control agents. The presence of the 2,2,2-trifluoroethyl group is a notable feature that can influence the compound's metabolic stability and binding affinity. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-16-9(17)6-15-10(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZAOINHRUSFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide involves the reaction of benzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in developing new chemical entities.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes makes it a useful tool in biochemical assays.

Medicine: The compound has shown potential in medicinal chemistry, particularly in developing new drugs for treating parasitic infections. Its insecticidal and acaricidal properties are leveraged in veterinary medicine.

Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides. Its effectiveness in controlling pests makes it a valuable component in agricultural products.

Mechanism of Action

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide exerts its effects by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) and L-glutamate-gated chloride channels (GluCls). This inhibition disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The compound’s potency is comparable to that of fipronil, another GABA-antagonist insecticide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide can be contextualized by comparing it with benzamide derivatives bearing analogous or divergent substituents. Below is a detailed analysis:

Structural Analogues with Anticonvulsant Activity

Compounds such as N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3-ylamino)ethyl)benzamide derivatives (e.g., derivatives from and ) share the 2-oxoethylamino-benzamide scaffold but incorporate thiazolidinone rings. These modifications enhance anticonvulsant activity by targeting voltage-gated sodium channels, as demonstrated in rodent models (ED50: 25–50 mg/kg) . In contrast, the trifluoroethyl group in the target compound confers greater metabolic stability and insecticidal specificity .

Key Differences:

  • Substituent Effects: Thiazolidinone rings increase polarity (PSA: ~90 Ų vs. 79.8 Ų for Fluralaner), reducing blood-brain barrier penetration but improving anticonvulsant efficacy .
  • Biological Targets: Thiazolidinone derivatives act on neuronal ion channels, while Fluralaner targets invertebrate chloride channels .

Antiparasitic Benzamide Derivatives

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) shares a benzamide backbone but replaces the trifluoroethyl group with a nitro-thiazole moiety. This substitution broadens its antiparasitic spectrum (e.g., efficacy against Cryptosporidium and Giardia) but reduces insecticidal potency compared to Fluralaner .

Key Differences:

  • Mechanism: Nitazoxanide interferes with pyruvate:ferredoxin oxidoreductase (PFOR) in protozoa, whereas Fluralaner disrupts chloride channels .
  • Lipophilicity: Nitazoxanide’s LogP (~2.5) is lower than Fluralaner’s (5.51), limiting its tissue penetration but improving aqueous solubility .

Modifications at the Trifluoroethyl Position

Replacing the trifluoroethyl group with sulfamoylbenzyl (e.g., N-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)benzamide) or fluorophenyl groups (e.g., 4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide) alters target selectivity. Sulfamoyl derivatives inhibit carbonic anhydrases (IC50: 10–50 nM), while fluorophenyl analogues exhibit trypanocidal activity (IC50: 0.8 μM against Trypanosoma brucei) .

Key Differences:

  • Binding Affinity: The trifluoroethyl group in Fluralaner enhances hydrophobic interactions with insect chloride channels, whereas sulfamoyl groups favor hydrogen bonding with human carbonic anhydrases .
  • Toxicity: Fluorophenyl derivatives show higher mammalian cell cytotoxicity (CC50: ~20 μM) compared to Fluralaner’s selective action on invertebrates .

Data Tables

Table 1: Physicochemical and Pharmacological Comparison

Compound Molecular Weight LogP Biological Target Key Activity Reference
This compound (Fluralaner) 556.29 5.51 GABA/glutamate-gated Cl⁻ channels Insecticidal (EC50: 0.5 nM)
N-(2-oxo-2-(4-oxo-thiazolidin-3-ylamino)ethyl)benzamide ~350 ~2.8 Neuronal Na⁺ channels Anticonvulsant (ED50: 25 mg/kg)
Nitazoxanide 307.23 2.5 Pyruvate:ferredoxin oxidoreductase Antiprotozoal (EC50: 1 μM)
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide 287.29 3.2 Trypanosoma brucei proteases Trypanocidal (IC50: 0.8 μM)

Table 2: Structural Modifications and Impact

Substituent Modification Functional Impact Example Compound
Trifluoroethyl group Enhanced metabolic stability and lipophilicity Fluralaner
Thiazolidinone ring Increased polarity and anticonvulsant activity Anticonvulsant derivatives
Sulfamoylbenzyl group Carbonic anhydrase inhibition Compound 36
Fluorophenyl group Trypanocidal activity T. brucei inhibitor

Biological Activity

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural sciences. This article explores its biological mechanisms, applications, and relevant research findings.

This compound features a benzamide core with a trifluoroethyl amino moiety. The molecular formula is C12_{12}H14_{14}F3_3N2_2O, and it has a molecular weight of approximately 296.25 g/mol. The synthesis typically involves the reaction of benzoyl chloride with 2,2,2-trifluoroethylamine in an organic solvent under controlled conditions to ensure high yield and purity.

The compound exhibits its biological effects primarily through the inhibition of specific neurotransmitter receptors. Notably:

  • GABA Receptors : It inhibits γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors), which disrupts normal neurotransmission in target organisms such as insects. This mechanism leads to paralysis and death in pests, making it effective as an insecticide.
  • Glutamate Receptors : It also affects L-glutamate-gated chloride channels (GluCls), further contributing to its neurotoxic effects on insects.

Insecticidal Properties

This compound has shown potential as an insecticide due to its ability to interfere with neural signaling pathways in insects. Its potency is comparable to established insecticides like fipronil .

Antiparasitic Activity

Research indicates that compounds structurally related to this compound may possess antiparasitic properties. For instance, derivatives have been explored for their efficacy against parasitic infections in veterinary medicine, suggesting a broader application in controlling parasitic diseases .

Case Studies and Research Findings

  • Insecticidal Efficacy : A study demonstrated that this compound effectively reduced populations of common agricultural pests. The compound's mode of action was confirmed through behavioral assays that showed affected insects exhibited signs of neurotoxicity leading to paralysis.
    Pest Species Concentration (mg/L) Mortality Rate (%)
    Aedes aegypti1095
    Drosophila melanogaster590
    Spodoptera frugiperda1585
  • Antiparasitic Activity : In a veterinary study focusing on tick infestations in dogs, this compound derivatives were found to significantly reduce tick burden when administered topically. The study highlighted the potential for developing new treatments based on this compound's structure .
  • Cell Viability Studies : In vitro studies have shown that modifications of the benzamide structure can enhance protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. One derivative exhibited an EC50 value of 0.1 μM for cell viability under stress conditions, indicating potential therapeutic applications for diabetes management .

Q & A

Q. What are the standard synthetic routes for N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide?

  • Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a benzamide derivative with a trifluoroethylamine-containing intermediate under reflux conditions. For example, analogous compounds (e.g., pancreatic β-cell-targeting benzamides) are synthesized using carbodiimide coupling agents in solvents like dichloromethane or ethanol, followed by purification via recrystallization or column chromatography . Another method involves refluxing intermediates with tert-butyl hydroperoxide (TBHP) to optimize oxidation states, as seen in domino synthesis protocols for related benzamides .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural motifs, such as the trifluoroethylamino group and benzamide core, as demonstrated in studies reporting δ values for protons adjacent to carbonyl groups (e.g., δ 7.77 for aromatic protons in DMSO-d₆) . High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while mass spectrometry (MS) validates molecular weight .

Q. What structural features dictate its chemical reactivity?

  • Methodological Answer: The benzamide core and electron-withdrawing trifluoroethyl group influence reactivity. The amide bond facilitates hydrogen bonding, while the trifluoromethyl group enhances metabolic stability. Comparative studies of structurally similar benzamides (e.g., N-(2-phenylethyl)benzamide derivatives) highlight how substituent variations alter solubility and biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer: SAR studies require systematic modification of substituents. For instance, replacing the trifluoroethyl group with methyl or chloro groups (as in pancreatic β-cell-targeting analogs) can reveal steric and electronic effects on target binding . Computational tools like molecular docking, combined with in vitro assays (e.g., enzyme inhibition), help correlate structural changes with activity. Evidence from Trypanosoma brucei inhibitor studies suggests evaluating substituent effects on aromatic rings and side chains .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer: Discrepancies may arise from assay conditions or compound purity. Orthogonal assays (e.g., fluorescence-based vs. colorimetric) and rigorous purity verification (via HPLC or LC-MS) are critical. For example, conflicting cytotoxicity data in benzamide derivatives were resolved by confirming the absence of impurities using gradient solvent systems in column chromatography . Structural analogs with minor modifications (e.g., methoxy vs. trifluoromethoxy groups) should also be tested to isolate variable effects .

Q. What strategies optimize yield in multi-step synthesis protocols?

  • Methodological Answer: Solvent selection (e.g., ethanol for polar intermediates, DMF for coupling reactions) and temperature control are pivotal. Catalysts like Pt/C or Zn/Cu can enhance reduction steps, as seen in the synthesis of Trypanosoma brucei inhibitors . Continuous flow reactors improve efficiency in steps requiring precise stoichiometry, while recrystallization in methanol or ethyl acetate increases final product purity .

Data Contradiction Analysis

Q. How can conflicting solubility or stability data be addressed?

  • Methodological Answer: Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) identify degradation pathways. For solubility discrepancies, use dynamic light scattering (DLS) to assess aggregation or co-solvent systems (e.g., PEG-400) to improve dissolution. Comparative studies of benzamide derivatives with halogenated vs. non-halogenated side chains demonstrate how trifluoroethyl groups enhance stability in aqueous media .

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